N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenylpiperazine moiety and a benzofuran-2-carboxamide ethyl linker. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of central nervous system (CNS) targets due to its ability to mimic purine nucleotides .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c34-26(23-16-19-6-4-5-9-22(19)35-23)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-7-2-1-3-8-20/h1-9,16-18H,10-15H2,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDAKYJFHUWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can involve multiple steps:
Formation of Pyrazolopyrimidine Moiety: : A typical route might involve the cyclization of an appropriate hydrazine derivative with a diketone or enone to form the pyrazolopyrimidine core.
Coupling with Phenylpiperazine: : The pyrazolopyrimidine intermediate can be further reacted with phenylpiperazine through a nucleophilic substitution or amide coupling reaction.
Attachment of Benzofuran Carboxamide: : Finally, the intermediate is coupled with a benzofuran-2-carboxylic acid derivative under amide formation conditions, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods: While the exact industrial methods are proprietary, large-scale production would likely involve optimizing the above synthetic steps, focusing on reaction yield, purity, and cost-efficiency. Automation and continuous flow reactors might be utilized to streamline the process and improve consistency.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperazine and benzofuran moieties.
Reduction: : Reduction reactions might target the pyrazolopyrimidine or carboxamide groups.
Substitution: : Nucleophilic or electrophilic substitutions can modify the phenyl rings or other aromatic components.
Oxidation: : Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under acidic conditions.
Reduction: : Hydrogenation using catalysts such as palladium on carbon.
Substitution: : Electrophilic aromatic substitution often involves reagents like halogens or sulfonic acids.
Major Products: Depending on the specific reaction, major products can include hydroxylated, alkylated, or otherwise modified versions of the original compound.
Scientific Research Applications
Synthetic Organic Chemistry: : Used as a building block for more complex molecules, serving as a scaffold for further functionalization.
Drug Development: : Explored as a potential therapeutic agent, especially in neuropharmacology due to its structural similarity to known psychoactive compounds.
Pharmacological Research: : Studied for its interactions with various biological targets, including receptors and enzymes.
Material Science: : Its unique structural properties may be investigated for use in advanced materials or nanotechnology.
Mechanism of Action
Effects: The compound’s mechanism of action involves interactions with molecular targets, which might include specific receptors in the brain or enzymes involved in metabolic pathways.
Molecular Targets and Pathways:Receptors: : Potential interactions with G-protein coupled receptors (GPCRs) or neurotransmitter receptors.
Enzymes: : May inhibit or activate certain enzymatic pathways, impacting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine Derivatives
The compound shares its core with 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Key differences include:
- Substituents : Example 53 incorporates a chromen-4-one fluorophenyl group and a benzamide substituent, whereas the target compound features a benzofuran carboxamide and ethyl-linked piperazine.
- Physicochemical Properties: Example 53 has a higher molecular weight (589.1 g/mol vs. ~520–550 g/mol estimated for the target) and a melting point of 175–178°C, which may reflect greater crystallinity due to the chromenone group .
Piperazine-Containing Compounds
The 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one impurity () shares the 4-phenylpiperazine group but differs in core structure (triazolo-pyridinone vs. pyrazolo-pyrimidine). Piperazine derivatives are common in antipsychotics (e.g., aripiprazole), where the phenylpiperazine moiety enhances dopamine D2 receptor affinity .
Carboxamide Derivatives
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () shares a carboxamide group but uses a pyrazolo[3,4-b]pyridine core. The pyridine ring in lacks the pyrimidine nitrogen atoms, which could reduce hydrogen-bonding capacity compared to the target compound’s pyrazolo[3,4-d]pyrimidine core .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Low yields in pyrazolo[3,4-d]pyrimidine synthesis (e.g., 28% in Example 53) highlight the need for optimized catalytic systems or protecting-group strategies .
- Piperazine Role : The 4-phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to ’s propyl-linked analog, which could favor CNS applications .
- Carboxamide Positioning : The benzofuran carboxamide in the target compound may improve aqueous solubility over ’s alkyl-substituted carboxamide, aiding bioavailability .
Biological Activity
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Structural Characteristics
The compound features several key structural elements:
- Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Piperazine Moiety : Known for its role in influencing receptor binding and activity.
- Pyrazolo[3,4-d]pyrimidine Core : Associated with various pharmacological activities, including anti-cancer properties.
Molecular Formula
- Molecular Formula : C24H27N7O2
- Molar Mass : 413.52 g/mol
The compound exhibits multiple mechanisms of action:
- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase (AChE), the compound increases acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which can play a critical role in cancer therapy by disrupting cell signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-d]pyrimidine derivatives:
- IC50 Values : Various derivatives have demonstrated IC50 values ranging from 0.28 µM to 4.2 µM against different cancer cell lines (e.g., A375, MCF-7) .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 0.28 | A549 |
| Compound 19 | 4.2 | A375 |
| Compound 21 | 0.39 | HCT116 |
Neuroprotective Effects
The neuroprotective properties are attributed to the modulation of neurotransmitter levels via AChE inhibition. This mechanism suggests potential applications in treating neurodegenerative diseases.
Study on Anticancer Efficacy
In a study conducted by Zheng et al., various pyrazolo derivatives were tested for their anticancer efficacy:
- Compound Evaluation : Compounds were screened against multiple cancer cell lines with significant results indicating effective cytotoxicity.
Study on Neuroprotective Properties
Research highlighted the compound's ability to enhance cognitive function in animal models by increasing acetylcholine levels through AChE inhibition. The findings suggest potential therapeutic applications for Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
